molecular formula C5H8O2 B1360207 Methyl methacrylate-d8 CAS No. 35233-69-3

Methyl methacrylate-d8

Cat. No.: B1360207
CAS No.: 35233-69-3
M. Wt: 108.16 g/mol
InChI Key: VVQNEPGJFQJSBK-MGGKGRBPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl methacrylate-d8 (CAS 35233-69-3) is a perdeuterated compound with the molecular formula C₅D₈O₂ and a molecular weight of 108.17 g/mol. It is an essential reagent in advanced research, particularly in NMR spectroscopy and polymer science. In NMR spectroscopy, this compound serves as a high-purity deuterated solvent. Its primary function is to provide a deuterium lock signal for instrument stability and to minimize interfering background hydrogen signals, thereby enabling precise structural analysis and characterization of organic compounds in solution. In polymer research, this compound is invaluable for mechanistic studies. By using the fully deuterated monomer, researchers can track the fate of initiators and analyze the resulting polymer and oligomer structures via ¹H NMR spectroscopy, as the deuterium labeling allows for distinct spectroscopic observation of polymer chain ends and specific structural units formed during anionic polymerization. This application is critical for elucidating complex polymerization mechanisms, including the pathways of initiator addition and intramolecular cyclization. The product is typically stabilized with 10-100 ppm hydroquinone to prevent spontaneous polymerization and must be stored refrigerated between +2°C and +8°C and protected from light to maintain stability and purity. It is classified as a highly flammable liquid and vapor and may cause skin and respiratory irritation. Researchers are advised to handle it with appropriate personal protective equipment, including gloves, eye protection, and adequate ventilation. This chemical is provided "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic uses, nor for any form of human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trideuteriomethyl 3,3-dideuterio-2-(trideuteriomethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3/i1D2,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQNEPGJFQJSBK-MGGKGRBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C(C(=O)OC([2H])([2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63541-79-7
Record name 2-Propenoic-3,3-d2 acid, 2-(methyl-d3)-, methyl-d3 ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63541-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20956671
Record name (~2~H_3_)Methyl 2-(~2~H_3_)methyl(~2~H_2_)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35233-69-3
Record name Methyl-d3 2-(methyl-d3)-2-propenoate-3,3-d2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35233-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic-3,3-d2 acid, 2-(methyl-d3)-, methyl-d3 ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035233693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic-3,3-d2 acid, 2-(methyl-d3)-, methyl-d3 ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (~2~H_3_)Methyl 2-(~2~H_3_)methyl(~2~H_2_)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2H3)methyl (3,3,α,α,α-2H5)methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.667
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Methyl Methacrylate D8

Historical Development of Deuterated Methyl Methacrylate (B99206) Synthesis Routes

The synthesis of deuterated molecules, including methyl methacrylate (MMA), has a rich history intertwined with the development of polymer science and analytical techniques like neutron scattering and NMR spectroscopy. osti.gov Early methods for producing deuterated compounds often involved multi-step processes that were both costly and complex. google.com The initial approaches to synthesizing deuterated MMA, known as MMA-d8, typically relied on the acetone (B3395972) cyanohydrin (ACH) method. google.comepo.org This process starts with deuterated precursors to build the final molecule. google.comepo.org Specifically, deuterated acetone and deuterated methanol (B129727) were key starting materials. google.com The synthesis of these precursors themselves was a significant undertaking; for instance, deuterated acetone was prepared through the direct substitution of hydrogen with deuterium (B1214612) by reacting acetone with heavy water, while deuterated methanol was synthesized from deuterium gas and carbon monoxide. google.com These multi-step syntheses, while foundational, presented economic and efficiency challenges due to the high cost of the deuterated starting reagents. google.comresolvemass.ca

Contemporary Synthetic Pathways: Deuterated Precursors and Direct Deuteration

Modern synthetic strategies for methyl methacrylate-d8 have focused on improving efficiency, isotopic purity, and economic viability. These can be broadly categorized into two main approaches: those that continue to rely on deuterated precursors but with optimized processes, and those that employ direct deuteration of the non-deuterated methyl methacrylate molecule.

Acetone-d6 (B32918) and Methanol-d4 (B120146) Based Syntheses

The acetone cyanohydrin (ACH) method remains a prominent route for producing MMA-d8, utilizing fully deuterated and readily available starting materials like acetone-d6 and methanol-d4. google.com A typical synthesis involves the reaction of acetone-d6 with hydrocyanic acid to form acetone cyanohydrin-d6. google.comvulcanchem.com This intermediate is then treated with sulfuric acid to generate the deuterated sulfuric acid salt of methacrylic acid amide. google.comvulcanchem.com The final step is the esterification of this salt with methanol-d3 (B56482) (CD₃OH), which is prepared by exchanging the hydroxyl deuterium of methanol-d4 (CD₃OD) with hydrogen. google.comvulcanchem.com

A notable advancement in this pathway is the focus on resource recovery. Given the high cost of deuterium-containing compounds, methods have been developed to recover and reuse by-products containing deuterium, significantly improving the economic feasibility of the process. google.com For example, the deuterium from the hydroxyl group of methanol-d4 can be recovered as deuterated water during the formation of methanol-d3 and then be reused as a raw material for the synthesis of acetone-d6 or methanol-d4. google.com

Recent research has also explored one-pot synthesis methods. One such method involves the reaction of acetone-d6 and methanol-d4 with a haloform (like bromoform) in the presence of an organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net This approach has demonstrated a 70% yield of MMA-d8. researchgate.net

Table 1: Comparison of Acetone-d6 and Methanol-d4 Based Synthesis Methods

Method Key Reagents Reported Yield Key Feature
Modified ACH Method Acetone-d6, Methanol-d4, Sulfuric Acid, Hydrocyanic Acid 96.5% for acetone cyanohydrin-d6 intermediate google.comvulcanchem.com Recovery and recycling of deuterated by-products google.com
One-Pot Synthesis Acetone-d6, Methanol-d4, Bromoform, DBU 70% for MMA-d8 researchgate.net Simplified, single-step reaction researchgate.net

Direct Substitution Approaches Utilizing Heavy Water

An alternative and economically attractive approach is the direct deuteration of methyl methacrylate using heavy water (D₂O) as the deuterium source. google.com This method avoids the need for expensive, pre-deuterated starting materials like deuterated acetone and methanol. google.com The process involves reacting methyl methacrylate with heavy water in the presence of a catalyst, typically from the platinum or palladium group. google.com

The reaction can be carried out in either the gaseous or liquid phase at temperatures ranging from room temperature up to 300°C. google.com To prevent polymerization of the monomer during the reaction, a polymerization inhibitor such as hydroquinone (B1673460) is often added. google.comlookchem.com Research has shown that using a platinum on carbon (Pt/C) catalyst in a mixture of isopropanol (B130326) and D₂O can effectively deuterate the olefin and methyl groups of methacrylic acid derivatives. lookchem.com

Different catalysts and reaction conditions have been explored to optimize the deuteration ratio. For example, reacting methyl methacrylate with heavy water and potassium chloroplatinate at 120°C for 16 hours resulted in a deuteration ratio of 58%. google.com In another instance, using chloroplatinic acid at 85°C for 65 hours yielded a deuteration ratio of 41%. google.com

Table 2: Examples of Direct Deuteration of Methyl Methacrylate

Catalyst Reaction Temperature (°C) Reaction Time (hours) Deuteration Ratio (%)
Potassium Chloroplatinate 120 16 58 google.com
Chloroplatinic Acid 85 65 41 google.com

Optimization of Isotopic Purity and Yield in Deuterated Methyl Methacrylate Synthesis

Achieving high isotopic purity and yield is a critical challenge in the synthesis of this compound. vulcanchem.com In the acetone-d6 and methanol-d4 based routes, the purity of the final product is highly dependent on the isotopic purity of the starting materials. google.com For instance, using acetone-d6 with a deuteration rate of 99.9% is a key factor in producing high-purity MMA-d8. google.com The recovery and recycling of deuterium-containing compounds not only improve the economics but also help maintain a high concentration of deuterium within the reaction system, thus favoring the formation of the highly deuterated product. google.comvulcanchem.com One patented method reports obtaining acetone cyanohydrin-d6 at a 96.5% yield, demonstrating the efficiency of this synthetic approach. google.comvulcanchem.com

In direct substitution methods, reaction conditions such as temperature, reaction time, and the choice of catalyst are crucial for maximizing the deuteration level. google.com While direct substitution offers a simpler process, achieving complete deuteration can be challenging, with reported deuteration ratios often being partial. google.com The use of polymerization inhibitors is also essential to prevent the loss of monomer and ensure a higher yield of the desired deuterated product. google.comlookchem.com Researchers have found that the addition of catalytic hydroquinone can significantly improve the yield of the desired deuterated product in Pt/C-catalyzed H-D exchange reactions. lookchem.com

Economic Considerations and Resource Recycling in Deuterated Monomer Production

The cost of producing deuterated monomers like this compound is a significant factor, largely driven by the expense of deuterium-enriched precursors such as heavy water and deuterium gas. google.comresolvemass.ca The traditional acetone cyanohydrin (ACH) method, while effective, relies on costly deuterated starting materials. google.com

To address this, significant efforts have been made to improve the economic viability of these processes. A key innovation in the ACH method is the development of systems for recovering and recycling deuterium-containing by-products. google.comvulcanchem.com For example, deuterated water recovered from various steps can be reused as a raw material for the synthesis of acetone-d6 or methanol-d4. google.com This recycling strategy is a critical advancement in making the production more cost-effective. vulcanchem.com

The direct substitution method using heavy water presents a more economical alternative by eliminating the need for pre-deuterated organic starting materials. google.com The simplicity of this process, requiring only the non-deuterated monomer and a readily available deuterium source, significantly reduces production costs. google.com However, the trade-off can be in the level of deuteration achieved and the potential for side reactions. google.com The development of more efficient and selective catalysts for direct deuteration continues to be an active area of research to further improve the economics of producing deuterated monomers. lookchem.com

Advanced Spectroscopic Investigations Employing Methyl Methacrylate D8

Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl Methacrylate-d8 and its Polymeric Derivatives

This compound (MMA-d8), a deuterated isotopologue of methyl methacrylate (B99206), serves as a powerful tool in nuclear magnetic resonance (NMR) spectroscopy for elucidating the intricate details of polymerization processes and the structural and dynamic properties of the resulting polymers. The substitution of hydrogen atoms with deuterium (B1214612) simplifies proton (¹H) NMR spectra by removing signals from the monomer unit, thereby allowing for unambiguous observation of initiator-derived fragments and polymer chain ends. Furthermore, deuterium (²H) NMR provides unique insights into molecular motion and orientation in solid-state polymers.

The use of deuterated monomers like MMA-d8 is instrumental in studying polymerization mechanisms. By simplifying the ¹H NMR spectrum, researchers can readily track the signals corresponding to the initiator and any protonated fragments that become incorporated into the polymer chain. This technique allows for a clear and detailed investigation of the initiation, propagation, and termination steps of the polymerization process.

For instance, in free radical polymerization, the initiator fragments that add to the first monomer unit can be distinguished and quantified. nih.gov This provides direct evidence of the initiation pathway and can help in determining the efficiency of the initiator. Similarly, in living polymerization techniques, the end-groups of the polymer chains can be precisely identified, confirming the controlled nature of the polymerization. The ability to isolate and analyze these signals without interference from the monomer proton signals is a significant advantage afforded by using MMA-d8. researchgate.net

Key Research Findings from ¹H NMR Tracking:

Polymerization AspectObservation with MMA-d8Significance
Initiation Clear identification and quantification of initiator fragments at the beginning of polymer chains.Provides direct insight into the initiation mechanism and efficiency.
Propagation Simplified spectra allow for easier detection of side reactions or chain transfer events involving protonated species.Helps in understanding factors affecting polymer molecular weight and structure.
Termination Unambiguous identification of terminal groups resulting from different termination pathways (e.g., combination, disproportionation).Elucidates the dominant termination mechanisms under specific reaction conditions.

The structural characterization of polymer and oligomer chain ends is crucial for understanding polymerization kinetics and for designing polymers with specific functionalities. Using MMA-d8 in conjunction with proton-containing initiators or terminating agents allows for a detailed ¹H NMR analysis of the resulting chain-end structures. The absence of proton signals from the repeating monomer units ensures that the signals from the α- (initiator) and ω- (terminating) ends are well-resolved and can be unambiguously assigned. scispace.comcmu.edu

This approach has been successfully applied to study the stereospecificity of termination reactions in living polymerizations. scispace.com For example, by terminating a living poly(methyl methacrylate)-d8 chain with a proton-containing agent like methanol (B129727), the stereochemistry of the resulting end group can be determined. scispace.com Two-dimensional NMR techniques, such as COSY, can further aid in assigning the complex spin systems often found at the chain ends of oligomers.

The tacticity, or the stereochemical arrangement of chiral centers along a polymer chain, significantly influences the physical and mechanical properties of poly(methyl methacrylate) (PMMA). impact-solutions.co.ukpolymersource.ca NMR spectroscopy is a primary technique for determining polymer tacticity. While ¹H NMR of standard PMMA can be complex due to overlapping signals, the analysis of PMMA-d8, particularly when synthesized with specific protonated groups, can simplify spectral interpretation.

More commonly, ¹³C NMR is employed for detailed tacticity analysis of PMMA. measurlabs.com The chemical shifts of the quaternary carbon, carbonyl carbon, and α-methyl carbon are sensitive to the stereochemical environment, allowing for the quantification of isotactic (mm), syndiotactic (rr), and heterotactic (mr) triads. researchgate.net High-resolution NMR techniques can even resolve pentad sequences, providing a more detailed picture of the polymer's microstructure. researchgate.net The use of deuterated solvents is standard for these analyses to avoid solvent interference. oxinst.com

Influence of Tacticity on PMMA Glass Transition Temperature (Tg): impact-solutions.co.ukresearchgate.net

TacticityDescriptionTypical Tg (°C)
Isotactic Pendant groups are on the same side of the polymer backbone.~42
Syndiotactic Pendant groups are on alternating sides of the polymer backbone.~124
Atactic Pendant groups are randomly arranged along the polymer backbone.~114

Solid-state deuterium (²H) NMR is a powerful technique for investigating molecular motion in polymers. annualreviews.organnualreviews.org By selectively labeling specific sites in the PMMA molecule with deuterium, such as the methyl or methylene groups, the dynamics of different parts of the polymer can be studied independently. acs.org The ²H NMR lineshape is highly sensitive to the rate and geometry of molecular reorientations occurring on a timescale of 10⁻⁷ to 10³ seconds.

Variable-temperature ²H NMR studies on deuterated PMMA have provided detailed insights into various dynamic processes, including:

Methyl group rotation: The rotation of the α-methyl and ester methyl groups can be characterized.

Side-chain motion: The motion of the entire ester side group can be probed.

Main-chain segmental motion: The larger-scale motions of the polymer backbone, associated with the glass transition, can be investigated. acs.orgmst.edu

These studies have revealed that molecular motion in solid PMMA is complex and often involves a distribution of correlation times. dtic.mil For instance, at temperatures below the glass transition, the spectra can often be described as a superposition of a rigid component and a more mobile component, indicating dynamic heterogeneity within the material. dtic.milresearchgate.net

The strategic use of isotopic labeling is crucial for extending the capabilities of NMR to study large and complex macromolecular systems. nih.gov While much of the development in this area has focused on proteins, the principles are applicable to synthetic polymers like PMMA. springernature.comnih.gov By selectively introducing ¹³C and ¹⁵N labels at specific sites in a deuterated background, researchers can significantly enhance spectral resolution and sensitivity. unl.pt

For PMMA, advanced labeling strategies could involve:

Selective Protonation: Introducing protons at specific positions in an otherwise deuterated monomer allows for the study of specific spatial interactions through Nuclear Overhauser Effect (NOE) measurements in solution-state NMR. ukisotope.com

¹³C Enrichment: Enriching specific carbon sites, such as the carbonyl or α-methyl carbon, in a deuterated polymer can enhance the signal-to-noise ratio in ¹³C NMR experiments, facilitating more precise tacticity analysis or solid-state dynamics studies.

Combined Labeling Schemes: The combination of deuteration with selective ¹³C and/or ¹⁵N labeling can be a powerful approach for solid-state NMR studies aimed at determining internuclear distances and torsion angles, providing detailed structural constraints.

These advanced labeling strategies, often requiring custom synthesis of the labeled monomers, open up new avenues for detailed characterization of polymer structure and dynamics in both solution and the solid state. nih.govresolvemass.ca

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is a valuable analytical technique for the characterization of polymers, providing information about their molecular weight, composition, and structure. The use of deuterated polymers like poly(methyl methacrylate)-d8 offers distinct advantages in MS analysis, particularly when used as internal standards for quantification. resolvemass.ca

The known mass difference between the deuterated and non-deuterated analogues allows for precise and accurate quantification of residual monomers or other analytes in complex matrices. mdpi.com For example, in studies of dental materials, where leaching of unpolymerized methacrylate monomers is a concern, MMA-d8 can be used as an internal standard in methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to accurately determine the concentration of leached MMA. americanlaboratory.com

Furthermore, deuterated polymers can be used in fragmentation studies to help elucidate mass spectral fragmentation pathways. By comparing the mass spectra of the deuterated and non-deuterated polymers, the origin of different fragment ions can be determined, leading to a better understanding of the polymer's structure. While electron ionization (EI) is a common technique for small molecules like MMA, nist.govnist.gov softer ionization methods are typically required for the analysis of intact polymers.

Characterization of Oligomer Structures and Chain Termination Processes

The use of this compound has been instrumental in providing deeper insights into the nuances of oligomer structures and the kinetics of chain termination in polymerization reactions. Spectroscopic analysis of polymers synthesized with MMA-d8 allows for the unambiguous identification of signals corresponding to the deuterated monomer units, which is particularly advantageous in complex systems.

In studies of stereoregular oligomers of methyl methacrylate, for instance, block copolymers of non-deuterated methyl methacrylate and MMA-d8 have been synthesized and analyzed. The distinct nuclear magnetic resonance (NMR) signals from the deuterated and non-deuterated blocks allow for a precise characterization of the block lengths and the stereochemistry at the junction of the blocks. This level of detail is crucial for understanding the influence of initiator systems on the stereospecificity of the polymerization.

Furthermore, MMA-d8 has been pivotal in investigating chain-length-dependent termination kinetics in the bulk polymerization of methyl methacrylate. In such studies, electron paramagnetic resonance (EPR) spectroscopy is often employed to monitor the concentration of radical species over time. The use of MMA-d8 enhances the signal-to-noise quality of the EPR measurements, enabling more accurate determination of termination rate coefficients. nih.gov Research has shown that the termination rate coefficient, kt, is dependent on the chain length, i, and can be described by a power-law expression.

Temperature (°C)kt1,1 (L·mol-1·s-1)Activation Energy (EA) for kt1,1 (kJ·mol-1)Power-Law Exponent (α)
5(5.8 ± 1.3) x 1089 ± 20.63 ± 0.15

This table presents kinetic parameters for the termination of methyl methacrylate radicals at 5°C, determined using this compound to improve the quality of EPR measurements. The data demonstrates the chain-length dependence of the termination rate coefficient. nih.gov

These detailed kinetic studies, facilitated by the use of deuterated monomers, are essential for the development of accurate models of polymerization processes and for the control of polymer molecular weight and architecture.

Quantitative Analysis of Deuterated Compounds in Complex Reaction Mixtures

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful method for determining the concentration of analytes in a sample. The technique relies on the principle that the integrated intensity of an NMR signal is directly proportional to the number of corresponding nuclei. In complex reaction mixtures, where signals from multiple species may overlap, the use of deuterated compounds like this compound can significantly simplify the spectra and improve the accuracy of quantification.

When MMA-d8 is incorporated into a reaction mixture, the resulting 1H NMR spectrum will lack the characteristic proton signals of this monomer. This spectral simplification allows for the clear observation and integration of signals from other protonated reactants, intermediates, and products without interference. Conversely, in 2H (deuterium) NMR spectroscopy, the signals from the deuterated species can be selectively observed and quantified.

The general methodology for qNMR involves the use of an internal standard of known concentration. The concentration of the analyte is then determined by comparing the integral of a specific resonance of the analyte to that of the internal standard. For a given analyte and standard, the concentration can be calculated using the following equation:

Canalyte = (Ianalyte / Istandard) * (Nstandard / Nanalyte) * (MWanalyte / MWstandard) * (mstandard / msample)

Where:

C is the concentration

I is the integral value

N is the number of nuclei giving rise to the signal

MW is the molecular weight

m is the mass

In the context of polymerization, qNMR with MMA-d8 can be used to monitor the consumption of the deuterated monomer and the formation of deuterated polymer in real-time, providing valuable kinetic data. The absence of proton signals from MMA-d8 also facilitates the quantification of protonated initiators, chain transfer agents, or additives in the reaction mixture.

Ancillary Spectroscopic Techniques (e.g., Fourier-Transform Infrared Spectroscopy) for Deuterated Methyl Methacrylate and Derivatives

Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique for the characterization of polymers, providing information about their chemical structure and functional groups. The use of deuterated monomers like this compound offers distinct advantages in FTIR studies by allowing for the precise assignment of vibrational bands.

The substitution of hydrogen with deuterium results in a significant shift of the corresponding vibrational frequencies to lower wavenumbers, due to the increased mass of deuterium. This isotopic shift is particularly useful for resolving overlapping vibrational bands in the FTIR spectrum of poly(methyl methacrylate) (PMMA). By selectively deuterating different functional groups within the methyl methacrylate monomer (e.g., the methylene, α-methyl, or ester methyl groups), researchers can unambiguously assign the C-H stretching and bending vibrations. optica.org

For example, a comparison of the FTIR spectra of non-deuterated PMMA and its deuterated derivatives allows for the clear identification of the vibrational modes associated with each specific group. This detailed understanding of the vibrational spectrum is crucial for studies on polymer conformation, tacticity, and intermolecular interactions.

Vibrational ModeWavenumber (cm-1) in PMMAWavenumber (cm-1) in Deuterated PMMA
C-H stretch (ester methyl)~2950Shifted to lower frequency
C-H stretch (α-methyl)~2990Shifted to lower frequency
C-H stretch (methylene)~2925Shifted to lower frequency
C=O stretch~1730Unchanged
C-O-C stretch~1140-1240Minor shifts

This table illustrates the expected shifts in vibrational frequencies upon deuteration of methyl methacrylate. The significant shifts in the C-H stretching region help to resolve overlapping peaks and facilitate detailed spectral analysis.

Neutron Scattering Studies of Poly Methyl Methacrylate D8 Architectures and Dynamics

Small-Angle Neutron Scattering (SANS) for Morphological Characterization

Small-angle neutron scattering is a powerful technique for probing the structure of materials on a nanometer to micrometer scale. By utilizing d8-PMMA, researchers can selectively highlight or mask different components in a multi-component system, providing detailed insights into their morphology.

In block copolymers, the covalent bonding of chemically distinct polymer chains can lead to microphase separation, where the different blocks self-assemble into ordered nanostructures. SANS, coupled with deuterium (B1214612) labeling, is instrumental in characterizing these structures.

Research on diblock copolymers composed of d8-poly(methyl methacrylate) and various poly(n-alkyl methacrylate)s has demonstrated the utility of this approach. For instance, in a study of d8-PMMA-b-poly(ethyl methacrylate) (d8-PMMA-b-PEMA), SANS data revealed that the block copolymer exists in a disordered state in the bulk. In contrast, block copolymers with longer n-alkyl side groups, such as poly(n-propyl methacrylate) and poly(n-hexyl methacrylate), were found to be in an ordered state at all measured temperatures. The use of d8-PMMA significantly enhances the scattering contrast between the blocks, allowing for a precise determination of the state of order.

A key parameter in these studies is the Flory-Huggins interaction parameter (χ), which quantifies the incompatibility between the polymer blocks. By analyzing the SANS profiles, researchers can extract χ as a function of temperature. For d8-PMMA-b-PEMA, a distinct change in the temperature dependence of χ was observed, indicating the influence of thermal fluctuations in the disordered state.

The behavior of polymers in solution is critical for many applications. SANS studies on semi-dilute solutions of deuterated block copolymers provide valuable information on chain conformation and swelling. An investigation into semi-dilute solutions of poly(methyl methacrylate-b-methyl methacrylate-d8) in toluene (B28343) utilized SANS to explore these swelling effects.

The study compared experimental results with theoretical predictions that account for chain swelling. It was found that the characteristic crossover distance, or "blob size," as a function of copolymer concentration exhibited the predicted scaling behavior. However, the position of the scattering maximum, which is related to the domain spacing, showed a weaker dependence on concentration than theoretically anticipated. This discrepancy highlights the complexities of polymer-solvent interactions in semi-dilute solutions and the importance of experimental validation of theoretical models. The use of a d8-PMMA block was essential for generating sufficient contrast to observe these subtle effects.

SANS is an ideal technique for characterizing the internal structure of nanoparticles and latexes. By selectively deuterating components, different parts of the nanoparticle, such as the core and shell, can be highlighted.

In studies of sterically-stabilized latexes, a deuterated PMMA core (d8-PMMA) allows for detailed structural analysis. For instance, research on poly(dimethylsiloxane)-stabilized PMMA latexes in dodecane (B42187) used SANS with contrast variation to determine the spatial distribution of the stabilizer and crosslinking agent. By preparing particles with a d8-PMMA core, the scattering contrast with the solvent could be systematically varied, enabling the application of complex structural models, such as an "onion" shell model, to fit the scattering data. acs.org This approach revealed details about the particle's internal morphology that would be inaccessible with other techniques.

Similarly, time-resolved SANS has been used to study the exchange of copolymer chains between spherical nanoparticles. In one study, nanoparticles with a d8-PMMA core were mixed with hydrogenous counterparts. The change in scattering intensity over time at elevated temperatures provided direct evidence of copolymer chain exchange between the nanoparticles, with the rate of exchange depending on the molecular weight of the core-forming block. whiterose.ac.ukrsc.org

Nanoparticle SystemSANS FindingReference
PMMA-based Single-Chain NanoparticlesCrossover from unperturbed conformation to collapse with increasing crowder concentration. nih.gov
Deuterated PMMA in Transparent Wood BiocompositesNanoscale distribution of the polymer within the wood cell wall was confirmed. nih.gov
PDMS-stabilized PMMA Latexes with d8-PMMA coreThe internal structure and spatial distribution of the stabilizer were determined using an "onion" shell model. acs.org
PLMA-d8PMMA Spherical NanoparticlesTime-resolved SANS showed rapid exchange of copolymer chains between nanoparticles at elevated temperatures. whiterose.ac.ukrsc.org

Neutron Reflection (NR) for Interfacial and Thin Film Analysis

Neutron reflection is a surface-sensitive technique that provides detailed information about the structure of thin films and interfaces with sub-nanometer resolution. The use of d8-PMMA is crucial for creating the necessary scattering length density contrast to probe interfacial profiles and buried layers.

The interface between two polymer layers plays a critical role in the properties of multilayer systems. Neutron reflection is highly effective for measuring the width of this interface. In studies of bilayer films of d8-PMMA and various hydrogenated poly(n-alkyl methacrylate)s, NR was used to systematically investigate the effect of the n-alkyl group length on compatibility.

The results showed a decreasing apparent interfacial width with an increasing length of the n-alkyl group, indicating decreasing miscibility. By accounting for the contribution of capillary waves, the inherent interfacial width was determined. These measurements allowed for the extraction of the Flory-Huggins χ-parameter between the different polymer pairs. For a d8-PMMA-b-PEMA block copolymer thin film, the NR data showed a damped cosine concentration depth profile, which is characteristic of a disordered state, whereas the corresponding homopolymer bilayer indicated immiscibility.

Polymer SystemInterfacial Width FindingReference
d8-PMMA / PEMA BilayerImmiscible, sharp interface observed. nih.gov
d8-PMMA-b-PEMA Thin FilmDisordered state with a damped cosine concentration profile. nih.gov
d8-PMMA / PnAlkMA BilayersApparent interfacial width decreases with increasing n-alkyl group length. nih.gov

The ability of neutrons to penetrate through materials makes NR an ideal tool for studying buried interfaces and layers. The high contrast provided by d8-PMMA allows for the characterization of nanoscale polymer coatings, even when they are buried beneath other materials.

One study demonstrated the use of Spin Echo Resolved Grazing Incidence Scattering (SERGIS), a neutron scattering technique, to retrieve the lateral profile of a commercial periodic diffraction grating that was buried beneath a highly deuterated poly(methyl methacrylate-d8) polymer layer. The analysis was successful even with the presence of the overlying d8-PMMA film, showcasing the power of deuteration contrast in probing buried structures. This capability is crucial for the non-destructive analysis of complex, layered devices.

In other applications, NR has been used to characterize antimicrobial protein surface coatings on PMMA films. While not a buried layer in the traditional sense, the use of contrast variation with deuterated solvents allowed for the detailed structural characterization of the protein layer and its hydration, which was correlated with its antimicrobial activity.

Neutron Spin Echo (NSE) Spectroscopy for Probing Polymer Dynamics

Neutron Spin Echo (NSE) spectroscopy is a powerful technique for investigating the slow dynamics of polymers over a wide range of length and time scales. By measuring the intermediate scattering function, NSE provides direct insights into the relaxation processes occurring within macromolecular systems. In the context of Poly(Methyl Methacrylate)-d8 (PMMA-d8), this technique has been instrumental in elucidating the complex motions of both the polymer backbone and its side groups. The use of deuterated samples is particularly advantageous in neutron scattering studies as it allows for contrast variation, enabling the selective observation of specific components within a polymer system.

Investigation of Segmental Dynamics and Relaxation Processes in Poly(Methyl Methacrylate)-d8

The segmental dynamics of PMMA, which are closely related to its glass transition, involve the cooperative motion of chain segments. These dynamics are influenced by factors such as temperature, pressure, and the local environment. While direct Neutron Spin Echo (NSE) data on the segmental dynamics of neat Poly(Methyl Methacrylate)-d8 is not extensively available in the public literature, insights can be drawn from quasi-elastic neutron scattering (QENS) studies on related PMMA systems. QENS, a technique closely related to NSE, probes atomic and molecular motions on a similar timescale.

Studies on dynamically asymmetric blends of poly(methyl acrylate) (PMA) and PMMA have shown that the segmental jump distance of the more flexible PMA chains increases upon blending, a phenomenon attributed to an enhancement in free volume. stevens.eduosti.gov Furthermore, the effective diffusivity of PMA is reduced in a PMMA matrix compared to a polystyrene environment, which is linked to the enhanced flexibility and favorable interactions of PMMA. stevens.eduosti.gov These findings highlight the significant role of the surrounding polymer matrix in dictating segmental motion.

In nanocomposites where PMMA-based single-chain nanoparticles (SCNPs) are blended with poly(ethylene oxide) (PEO), the dynamics of the PMMA α-methyl group are influenced by the PEO matrix. mlz-garching.de Specifically, in PEO-rich samples, the average rotation rate of the methyl groups is higher than in bulk PMMA, suggesting a plasticization effect from the faster-moving PEO chains. mlz-garching.de

It is important to note that the relaxation behavior of PMMA is complex, exhibiting multiple relaxation processes. Dielectric spectroscopy studies have identified γ, β, α, and αβ relaxations in increasing order of temperature. The α-relaxation is associated with the glass transition and reflects the cooperative segmental motions of the polymer backbone.

Relaxation ProcessAssociated Motion
α-relaxationCooperative segmental motion of the main chain
β-relaxationLocal motions of the ester side group
γ-relaxationMotion of the α-methyl group

Analysis of Side-Group Dynamics in Deuterated Poly(n-alkyl methacrylates) as Reference Systems

Dynamic mechanical analysis of a series of poly(n-alkyl methacrylates) has revealed that as the length of the alkyl side chain increases, the α and α′ relaxations become more clearly resolved from each other. researchgate.net The crossover relaxation time, however, remains largely independent of the side-chain length, suggesting a universal presence of sub-Rouse modes in these polymers. researchgate.net

Further studies combining various techniques, including neutron scattering, on poly(n-alkyl methacrylates) have provided detailed insights into the interplay between main-chain and side-chain dynamics. In these systems, a nanophase separation between the main chains and the alkyl side chains can occur, leading to distinct dynamic behaviors for each component.

The fragility of these polymers, which describes how rapidly the dynamics slow down as the glass transition is approached, is also influenced by the side-chain length. Generally, an increase in the length of the alkyl side chain leads to a decrease in the fragility index.

PolymerGlass Transition Temperature (Tg)Fragility Index (m)Apparent Activation Energy at Tg (Eg)
Poly(methyl methacrylate) (PMMA)376 K101727 kJ/mol
Poly(ethyl methacrylate) (PEMA)344 K78513 kJ/mol
Poly(n-butyl methacrylate) (PBMA)304 K67390 kJ/mol

Note: The data in this table is derived from dynamic mechanical analysis and provides a comparative view of the influence of side-chain length on the glass transition and related dynamic parameters.

Mechanistic and Kinetic Studies of Methyl Methacrylate D8 Polymerization

Investigation of Polymerization Mechanisms Using Deuterated Methyl Methacrylate (B99206) as a Probe

The substitution of protium (B1232500) with deuterium (B1214612) in the methyl methacrylate molecule allows for more precise tracking of the monomer and polymer units during the reaction, aiding in the identification of transient species and the elucidation of reaction pathways.

Anionic polymerization of methacrylates is known for its potential to produce polymers with well-defined architectures. However, the mechanism is highly sensitive to reaction conditions, and the nature of the active species can be complex. The active center in methacrylate polymerization is generally considered to be an alkali metal ester enolate cmu.edu. These enolates can exist as different species, including aggregates, which can influence the polymerization kinetics and the properties of the resulting polymer cmu.edu.

The use of stereospecifically deuterated methacrylate esters has been a key strategy in understanding the role of solvation in controlling the stereochemistry of the polymerization acs.org. By analyzing the stereostructure of the resulting polymer using NMR, researchers can infer the geometry of the propagating chain end and the influence of the solvent and counter-ion. While direct studies on the active species in MMA-d8 polymerization are not abundant in the reviewed literature, the principles derived from studies with other deuterated methacrylates are applicable. Advanced techniques like hyperpolarized NMR are emerging as powerful tools for the real-time detection of living anionic species during polymerization without the need for isotopic labeling, offering a promising avenue for future investigations into MMA-d8 systems nih.gov.

The complexity of anionic polymerization of methyl methacrylate is further highlighted by the potential for side reactions. The choice of initiator and the presence of ligands are crucial in stabilizing the active centers and achieving a controlled, "living" polymerization cmu.eduuliege.be. For instance, the use of bulky counterions like tetramethylammonium (B1211777) has been shown to influence initiator stability and efficiency, ultimately affecting the molecular weight distribution of the resulting polymer cas.cn.

Free radical polymerization is a widely used method for the synthesis of poly(methyl methacrylate) (PMMA). The mechanism involves three main stages: initiation, propagation, and termination. The identification of the transient radical intermediates is crucial for a complete understanding of the reaction mechanism.

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the direct observation of radical species. Studies on the free radical polymerization of methacrylates have successfully employed ESR to identify and characterize the propagating radicals cmu.edu. The use of MMA-d8 in such studies would offer a distinct advantage by altering the hyperfine splitting patterns in the ESR spectrum, thus facilitating the unambiguous identification of the radical intermediates. This approach, combined with spin trapping techniques, can provide detailed information about the structure and concentration of the radicals present during polymerization ias.ac.inmdpi.com.

The termination step in free radical polymerization of MMA can occur via two primary mechanisms: combination and disproportionation. Isotopic labeling with deuterium can be used to distinguish between these pathways by analyzing the end groups of the resulting polymer chains using techniques like mass spectrometry or NMR.

Kinetic Studies of Deuterated Methyl Methacrylate Polymerization

The propagation rate constant (k_p) and the termination rate constant (k_t) are fundamental parameters in free radical polymerization. Techniques such as pulsed-laser polymerization coupled with size-exclusion chromatography (PLP-SEC) have become standard methods for their accurate determination goettingen-research-online.de.

Theoretical considerations suggest that the propagation rate coefficient should increase for fully deuterated monomers compared to their non-deuterated counterparts. This is attributed to the mass effect on the translational and rotational partition functions in the transition state theory goettingen-research-online.de. Therefore, it is expected that the k_p for MMA-d8 would be slightly higher than that for MMA.

The following table provides typical values for the propagation and termination rate constants for the free radical polymerization of standard methyl methacrylate, which can serve as a baseline for comparison in studies involving MMA-d8.

Table 1: Propagation and Termination Rate Constants for Methyl Methacrylate (MMA) Polymerization at 60°C

Parameter Value Units
Propagation Rate Constant (k_p) 510 ± 100 dm³ mol⁻¹ s⁻¹
Termination Rate Constant (k_t) (2.1 ± 0.2) x 10⁷ dm³ mol⁻¹ s⁻¹

Data sourced from Carswell et al. kpi.ua

The kinetics of polymerization are highly sensitive to the reaction conditions.

Temperature: An increase in temperature generally leads to an increase in the rate of polymerization by increasing the rate of initiation and propagation ump.edu.my. However, at very high temperatures, depolymerization can become significant, leading to a ceiling temperature above which polymerization does not occur kpi.ua. Studies on the effect of temperature on MMA polymerization have shown a decrease in the reaction time with increasing temperature ump.edu.my.

Solvent Composition: The choice of solvent can have a significant impact on polymerization kinetics. In radical polymerization, solvents can influence the propagation and termination rate constants researchgate.net. For instance, the polymerization rate of MMA has been observed to vary in different aromatic solvents researchgate.netresearchgate.net. In anionic polymerization, the solvent plays a crucial role in solvating the counter-ion, which in turn affects the structure of the active species and the stereochemistry of the resulting polymer acs.org. Studies on methyl acrylate (B77674) have shown that the use of deuterated solvents can lead to a significantly higher average molar mass of the polymer, indicating a kinetic isotope effect related to chain transfer reactions involving the solvent acs.org.

The following table summarizes the effect of different initiators on the polymerization of MMA.

Table 2: Common Initiators for Methyl Methacrylate (MMA) Polymerization and their Typical Operating Temperatures

Initiator Typical Temperature Range (°C)
Azo-bis-isobutyronitrile (AIBN) 50 - 70
Benzoyl Peroxide 80 - 95
Dicumyl or Di-t-butyl Peroxide 120 - 140

Data sourced from Universiti Malaysia Pahang ump.edu.my

At high monomer conversions, the bulk polymerization of methyl methacrylate often exhibits a significant autoacceleration in the rate of polymerization, a phenomenon known as the Trommsdorff effect or gel effect rug.nlresearchgate.netresearchgate.net. This effect is attributed to a decrease in the termination rate constant (k_t) due to the increased viscosity of the reaction medium, which hinders the diffusion of the large polymer radicals rug.nl. The propagation rate, which is less affected by the increased viscosity as small monomer molecules can still diffuse to the active sites, remains relatively high.

The onset of the gel effect is dependent on factors such as temperature, initiator concentration, and the presence of a solvent rug.nlccspublishing.org.cn. The use of MMA-d8 in studies of the gel effect could provide valuable insights into the diffusion-controlled nature of the termination reaction. By altering the mass of the polymer chains, deuteration could subtly influence their diffusion coefficients, potentially leading to a shift in the onset of the gel effect. This would allow for a more detailed investigation of the relationship between polymer mobility and the termination kinetics at high conversions. Studies have shown that the Trommsdorff effect can be utilized in reactive extrusion to increase the polymerization rate nih.gov.

Control of Polymer Stereoregularity through Deuterated Monomer Polymerization

The stereochemistry, or tacticity, of poly(methyl methacrylate) (PMMA) significantly influences its physical and mechanical properties. impact-solutions.co.uk The three primary tacticities are isotactic (pendant groups on the same side of the polymer backbone), syndiotactic (pendant groups on alternating sides), and atactic (random arrangement of pendant groups). impact-solutions.co.uk The control of this stereoregularity is a central goal in polymer synthesis. The polymerization of stereospecifically deuterated methyl methacrylate monomers is a sophisticated technique used to investigate the mechanisms that govern stereocontrol. acs.org

By synthesizing MMA monomers with deuterium atoms at specific positions, researchers can track the stereochemical fate of the monomer as it adds to the growing polymer chain. For instance, using cis- or trans-β-deuterated MMA monomers allows for the detailed study of the opening of the vinyl double bond during anionic polymerization. The configuration of the resulting polymer, analyzed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, reveals the preferred mode of monomer addition (cis or trans) and how it is influenced by reaction conditions such as solvent polarity and the nature of the initiator. acs.org

This method provides precise information on the transitional states and steric interactions that dictate whether the incoming monomer will form an isotactic (meso or 'm') or syndiotactic (racemo or 'r') dyad with the preceding unit on the chain. For example, studies have shown that anionic polymerization of MMA in nonpolar solvents like toluene (B28343) with initiators such as Grignard reagents (t-BuMgBr) tends to produce highly isotactic PMMA. mdpi.com Conversely, polymerization in polar solvents like THF often yields syndiotactic-rich polymers. nih.gov Using deuterated monomers in these systems helps to confirm the mechanistic basis for these observations, refining the models used to predict and control polymer tacticity. The analysis of the resulting polymer's microstructure by 1H or 13C NMR allows for the quantification of isotactic (mm), syndiotactic (rr), and heterotactic (mr) triads. measurlabs.comresearchgate.net

Table 1: Influence of Polymerization Conditions on PMMA Tacticity
Initiator/Solvent SystemMonomerIsotactic (mm) %Heterotactic (mr) %Syndiotactic (rr) %
Radical (AIBN)/TolueneMMA53263
t-BuMgBr/Toluene @ -78°CMMA9271
DPHLi/THF @ -78°CMMA-d821583
t-BuLi/R3Al/TolueneMMA1891

This table presents representative data on the tacticity of poly(methyl methacrylate) produced under various conditions, illustrating how the choice of initiator and solvent system can control the stereochemical outcome of the polymerization. The use of MMA-d8 allows for cleaner NMR analysis in certain mechanistic studies.

Research on Complex Poly Methyl Methacrylate D8 Systems and Composite Materials

Deuterated Block Copolymers: Synthesis, Structure, and Self-Assembly

Block copolymers containing PMMA-d8 are instrumental model systems for understanding the principles of polymer self-assembly and for creating nanostructured materials. nih.gov The distinct scattering length density of the deuterated block allows for precise characterization of the resulting morphologies.

The synthesis of block copolymers incorporating PMMA has been achieved through various controlled polymerization techniques, including atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization. nih.govmdpi.com These methods allow for the creation of well-defined polymer chains with controlled molecular weights and narrow polydispersity. cmu.edu The resulting architectures can be varied to include simple diblock (A-B) copolymers, triblock (A-B-A) copolymers, and more complex structures like star and graft copolymers. nih.govaston.ac.uk

For instance, amphiphilic block copolymers have been synthesized by combining a hydrophobic PMMA block with hydrophilic blocks such as poly(acrylic acid) (PAA), poly(dimethyl acrylamide) (PDMA), or poly(2-hydroxyethyl methacrylate) (PHEMA). nih.gov The thermodynamic incompatibility between the distinct blocks drives the self-assembly of these copolymers into various ordered nanostructures, such as spheres, cylinders, and lamellae, both in solution and in the solid state. nih.govnih.gov The use of a PMMA-d8 block is particularly advantageous for studying these self-assembled structures using techniques like small-angle neutron scattering (SANS), providing clear contrast between the different polymer domains.

Deuterated PMMA is an invaluable tool for investigating the thermodynamics and phase behavior of polymer blends. researchgate.net Small-angle neutron scattering (SANS) is a powerful technique for studying these systems, and the large scattering contrast between a deuterated polymer and a hydrogenous one allows for the detailed characterization of blend morphology and intermolecular interactions. aip.org

Research on blends of deuterated PMMA (d-PMMA) with other polymers, such as poly(epichlorohydrin) (PECH) kpi.ua, poly(α-methylstyrene-co-acrylonitrile) (PαMSAN) acs.orgsci-hub.se, and poly(styrene-co-acrylonitrile) (PSAN) kpi.ua, has provided significant insights into their miscibility and phase separation behavior. SANS studies on d-PMMA/PECH blends revealed the presence of two phases, which helped to correctly interpret previous differential scanning calorimetry (DSC) results. kpi.ua In studies of PαMSAN/dPMMA blends, SANS data, analyzed using the Random Phase Approximation (RPA) theory, enabled the determination of key thermodynamic parameters, including the correlation length and the effective interaction parameter. acs.orgsci-hub.se These studies help to understand and predict the conditions under which polymer blends will be miscible or phase-separate.

Compatibilization strategies, which aim to improve the interfacial adhesion and stabilize the morphology of immiscible polymer blends, also benefit from studies using deuterated components. scholaris.ca By selectively deuterating one of the blend components or a compatibilizing block copolymer, researchers can use SANS to visualize the distribution of the compatibilizer at the interface and understand its effect on the blend morphology. nih.gov

Table 1: Phase Behavior of PαMSAN/dPMMA-40k Blends at Various Compositions

PαMSAN Volume Fraction dPMMA-40k Volume Fraction Approximate Phase Boundary Temperature (°C)
0.29 0.71 144
0.39 0.61 147
0.54 0.46 162
0.82 0.18 >175

This table presents data on the lower critical solution temperature (LCST) behavior for blends of poly(α-methylstyrene-co-acrylonitrile) (PαMSAN) and deuterated poly(methyl methacrylate) with a molecular weight of 40k (dPMMA-40k), as determined by SANS experiments. sci-hub.se

Poly(Methyl Methacrylate)-d8 in Nanocomposites and Hybrid Materials Research

PMMA-d8 serves as an excellent matrix material for fundamental studies of polymer nanocomposites, where nanoparticles are dispersed within a polymer to enhance its properties. nih.govresearchgate.net The deuterated matrix provides the necessary contrast to investigate the arrangement of the nanofillers and the conformation of the polymer chains at the filler interface.

A key application of deuterated PMMA is in SANS studies using the Zero Average Contrast (ZAC) condition. In this method, a mixture of hydrogenated and deuterated polymer chains is used as the matrix, with the ratio adjusted to match the scattering length density of the solvent or the nanofillers. This effectively makes the matrix "invisible" to neutrons, allowing for the direct characterization of the conformation of single polymer chains or the structure of the bound polymer layer at the nanoparticle interface. figshare.com For example, this technique has been used to directly probe the bound polymer layer profile on silica (B1680970) nanoparticles dispersed in a PMMA matrix, revealing details about the interfacial region. figshare.com Deuterium (B1214612) NMR has also been employed to study the dynamics of deuterated polymers adsorbed on surfaces, providing insights into the mobility of polymer segments near the interface. mst.edu

The structural characterization of nanocomposites is essential for understanding how the addition of nanofillers affects the polymer matrix and the material's properties. e3s-conferences.org Using PMMA-d8 as the matrix provides the necessary contrast to employ neutron scattering techniques for detailed structural analysis. nih.gov

SANS experiments on PMMA-d8 nanocomposites can reveal information about the size, shape, and distribution of nanofillers, as well as how the polymer chains are arranged around them. figshare.com For instance, studies on PMMA filled with silica nanoparticles have used SANS to confirm that the bulk polymer's radius of gyration does not significantly change upon the addition of the fillers. figshare.com Other techniques often used in conjunction with neutron scattering include Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD), which provide complementary information on the nanocomposite morphology and the crystalline structure of the fillers. mdpi.comnih.gov This multi-technique approach allows for a comprehensive understanding of the structure-property relationships in these advanced materials. sciopen.com

Table 2: Components of a Model PMMA/Silica Nanocomposite System for SANS Studies

Component Material Key Parameter Value
Nanofiller Silica Nanoparticles Diameter 12 nm
Polymer Matrix Poly(methyl methacrylate) Molecular Weight (Mw) 339,000 g/mol
Deuterated Polymer Deuterated Poly(methyl methacrylate) Molecular Weight (Mw) 352,000 g/mol

This table details the components used in a study investigating polymer chain behavior in polymer nanocomposites with attractive interactions using SANS under the Zero Average Contrast (ZAC) condition. figshare.com

Deuterated Poly(Methyl Methacrylate) in Advanced Functional Materials Research

Deuterated PMMA is a key component in the research and development of advanced functional materials where a precise understanding of the nanoscale structure is critical. polymersource.ca Its primary role is to enable characterization by neutron-based techniques, which are highly sensitive to isotopic substitution.

One of the most prominent techniques is neutron reflectometry (NR), which is used to probe the structure of thin films and interfaces with sub-nanometer resolution. rsc.org By using thin films of PMMA-d8 on a substrate like silicon, researchers can study the formation of adsorbed polymer layers at the solid-liquid or solid-air interface. researchgate.net NR studies have revealed that upon thermal annealing, a tightly bound layer of PMMA forms at the substrate interface. rsc.orgresearchgate.net The high scattering contrast provided by the deuterated polymer allows for the precise determination of the thickness and density of this layer. ibm.com This information is crucial for applications in coatings, adhesives, and microelectronics where interfacial properties govern performance.

Furthermore, PMMA-d8 is utilized in the field of photonics. For instance, in the development of graded-index polymer optical fibers (GI-POFs), deuteration of the PMMA can reduce signal attenuation caused by the absorption of light by carbon-hydrogen bonds in the near-infrared region. researchgate.net This leads to optical fibers with improved transparency for data transmission. The ability to precisely characterize the structure and properties of deuterated PMMA systems continues to drive innovation in a wide range of advanced material applications. escholarship.orgnih.gov

Optical Applications and Light Transmission Enhancement Studies

Poly(methyl methacrylate) (PMMA), a transparent thermoplastic, is a common material in optics due to its exceptional light transmission properties, often serving as a lightweight and shatter-resistant alternative to glass. nih.govmdpi.com Standard PMMA grades can transmit up to 92% of visible light. researchgate.net However, for specialized applications such as in plastic optical fibers (POFs), minimizing light attenuation is critical. Research has demonstrated that the use of deuterated PMMA (PMMA-d8) can significantly enhance light transmission by reducing signal loss.

The primary cause of intrinsic light absorption loss in standard PMMA in the visible to near-infrared region is the vibrational overtones of the carbon-hydrogen (C-H) bonds within the polymer structure. By replacing the hydrogen atoms with deuterium atoms to create PMMA-d8, the fundamental vibrational frequencies are lowered. This isotopic substitution effectively shifts the vibrational absorption overtones to longer, less critical wavelengths, thereby reducing attenuation in the operational windows for optical communication.

Studies have shown that employing a fully deuterated PMMA-d8 as a core material for optical fibers can lead to a notable reduction in attenuation. For instance, a PMMA-d8 core fiber has been developed that exhibits a minimum attenuation of 20 dB/km at a wavelength of 680 nm. nih.gov This represents a significant improvement over standard PMMA fibers, enabling longer transmission distances for data communication and other light-guiding applications.

Interactive Data Table: Attenuation in PMMA and PMMA-d8 Optical Fibers

Material Minimum Attenuation (dB/km) Wavelength (nm)
PMMA-d8 20 680

Research on Polymer Electrolytes and Ionic Conductivity in Deuterated Systems

In the field of energy storage, solid polymer electrolytes (SPEs) are being investigated as safer alternatives to flammable liquid electrolytes in batteries. PMMA is a promising polymer host for these electrolytes due to its good interfacial stability with lithium electrodes. ebrary.net The performance of these electrolytes is critically dependent on their ionic conductivity. Recent research has explored the use of deuterated PMMA to understand and potentially enhance these properties.

A study focused on tri-block-copolymer electrolytes composed of d8-poly(methyl methacrylate)-poly[(oligo ethylene (B1197577) glycol) methyl ether methacrylate] investigated their morphology, conductivity, and performance in battery systems. semanticscholar.org The use of deuterated PMMA (PMMA-d8) in these systems allows for specific analytical techniques, such as neutron scattering, to probe the structure and dynamics of the polymer electrolyte on a molecular level. This is because the significant difference in neutron scattering length between hydrogen and deuterium provides a powerful contrast to elucidate the roles of the different polymer blocks in ion transport.

The research on these d8-PMMA based block-copolymer electrolytes provides insights into how the morphology of the distinct polymer domains influences the pathways for ion conduction. The poly(ethylene glycol)-based block serves as the primary ion-conducting phase, while the PMMA block provides mechanical stability. By using a deuterated PMMA block, researchers can more clearly distinguish the structure and dynamics of the two phases and their interface, which is crucial for understanding the mechanisms of ionic conductivity.

While the primary motivation for using PMMA-d8 in these studies is often for advanced characterization, the findings on morphology and conductivity are essential for designing next-generation polymer electrolytes with improved performance. The study on the d8-PMMA tri-block-copolymer electrolytes contributes to the fundamental understanding required to optimize ionic conductivity in complex, multi-component polymer systems for battery applications. semanticscholar.org

Interactive Data Table: Properties of a d8-PMMA Based Tri-Block-Copolymer Electrolyte

Property Finding
Morphology Investigation of the distinct polymer domain structures.
Ionic Conductivity Characterization of the ion transport properties.

Theoretical and Computational Studies Complementing Methyl Methacrylate D8 Research

Molecular Dynamics Simulations of Deuterated Poly(Methyl Methacrylate) Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For deuterated poly(methyl methacrylate) (PMMA-d8), MD simulations provide a virtual microscope to observe chain dynamics, conformation, and intermolecular interactions, offering insights into how isotopic substitution affects the bulk properties of the polymer. researchgate.netcam.ac.uk

In a typical all-atom MD simulation of PMMA, a force field is used to define the potential energy of the system based on the positions of its constituent atoms. The primary difference in simulating PMMA-d8 versus standard PMMA is the increased mass of the eight deuterium (B1214612) atoms replacing hydrogen atoms. This mass change directly influences the dynamics of the polymer chains without significantly altering the potential energy surface that governs chemical interactions.

Research findings from MD simulations of PMMA systems reveal several key aspects that are influenced by deuteration:

Chain Mobility and Dynamics: The increased mass of the deuterated methyl and methylene groups in PMMA-d8 leads to a reduction in the vibrational frequencies of C-D bonds compared to C-H bonds. dtic.mil This alteration can affect the local dynamics, such as the rotational motions of the α-methyl and ester side groups. Simulations show that stereochemistry (tacticity) has a significant impact on the torsional barriers and motions of these groups, and deuteration adds another layer of complexity to these dynamics. rsc.org

Glass Transition Temperature (Tg): The glass transition temperature is a critical property of amorphous polymers like PMMA. MD simulations can predict Tg by analyzing properties like density or specific volume as a function of temperature. mdpi.com The substitution of hydrogen with heavier deuterium can lead to a slight increase in the simulated Tg due to the reduced chain mobility and altered vibrational dynamics.

Structural Properties: Simulations allow for the calculation of structural parameters such as the radius of gyration (a measure of chain size) and pair distribution functions, which describe the arrangement of atoms and molecules. While deuteration does not change the equilibrium chemical structure, it can influence the time-averaged conformations and packing of polymer chains, potentially leading to subtle differences in density and free volume.

Table 1: Comparison of Input Parameters and Predicted Outputs for MD Simulations of PMMA vs. PMMA-d8
ParameterStandard PMMA (Non-Deuterated)PMMA-d8 (Deuterated)Influence of Deuteration
Input Parameters
Molar Mass of Monomer100.12 g/mol 108.17 g/mol Increased mass due to 8 deuterium atoms.
Atomic Mass (H)~1.008 amuNot ApplicableStandard hydrogen isotope.
Atomic Mass (D)Not Applicable~2.014 amuHeavier isotope used in simulations.
Force Field ParametersStandard (e.g., CHARMM, AMBER)Standard (e.g., CHARMM, AMBER)Bond, angle, and dihedral parameters are generally kept the same as they depend on electronic structure, not mass.
Predicted Outputs
Simulated DensityVaries with temperatureSlightly higherThe increased mass in a similar volume can lead to a marginally higher predicted density.
Glass Transition (Tg)Model-dependent valueSlightly higherReduced vibrational motion and chain mobility can result in a modest increase in the calculated Tg.
Diffusion CoefficientHigherLowerThe heavier mass of polymer segments leads to slower diffusion and reduced overall chain mobility at a given temperature.
Vibrational FrequenciesHigher (C-H modes)Lower (C-D modes)A direct consequence of the greater mass of deuterium, affecting the system's thermal properties. dtic.mil

Quantum Chemical Calculations on Methyl Methacrylate-d8 Reaction Pathways and Isotope Effects

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure of molecules and compute the energetics of chemical reactions. mdpi.com For this compound, these methods are crucial for understanding how isotopic substitution influences reaction mechanisms and rates, a phenomenon known as the kinetic isotope effect (KIE). mdpi.comresearchgate.net

The KIE arises primarily from the difference in zero-point vibrational energy (ZPVE) between a C-H bond and a C-D bond. The heavier deuterium atom leads to a lower vibrational frequency and thus a lower ZPVE for the C-D bond. Consequently, more energy is required to break a C-D bond than a C-H bond, which can slow down reactions where this bond cleavage is part of the rate-determining step.

Quantum chemical studies, often using Density Functional Theory (DFT), are applied to MMA-d8 polymerization in several ways: rsc.org

Activation Energy Calculation: QC methods can model the transition states of the elementary steps in free-radical polymerization, including initiation, propagation, and termination. By calculating the energy barrier (activation energy) for these steps for both MMA and MMA-d8, the magnitude of the KIE can be predicted. For MMA polymerization, where C-H bonds are not typically broken during propagation, the effect is expected to be a smaller, secondary KIE rather than a large primary KIE.

Reaction Rate Constants: Using Transition State Theory, the calculated activation energies can be used to estimate the reaction rate constants (k) for propagation (kp) and termination (kt). researchgate.netresearchgate.net The ratio of rate constants for the hydrogenated versus the deuterated species (kH/kD) quantifies the KIE.

Vibrational Analysis: QC calculations provide the vibrational frequencies of reactants and transition states. dtic.mil This data is fundamental for calculating the ZPVE and confirming the nature of the transition state structure. The predicted shifts in vibrational frequencies upon deuteration can also be compared with experimental spectroscopic data (e.g., from infrared spectroscopy).

Table 2: Theoretical Comparison of Kinetic Parameters for Polymerization of MMA vs. MMA-d8
ParameterStandard MMA (H-species)MMA-d8 (D-species)Rationale for Difference (Kinetic Isotope Effect)
Zero-Point Vibrational Energy (ZPVE)HigherLowerThe C-D bond has a lower vibrational frequency and ZPVE than the C-H bond due to the higher mass of deuterium.
Propagation Step
Activation Energy (Ea,p)E_a,HSlightly higherA secondary KIE; the change in hybridization at the carbon atoms during propagation can be affected by the vibrational properties of the adjacent C-D bonds, slightly raising the barrier.
Rate Constant (kp)k_p,HSlightly lowerAn inverse relationship with activation energy (Arrhenius equation). A higher Ea leads to a lower rate constant.
Chain Transfer Step
Activation Energy (Ea,tr)E_a,HSignificantly higherIf chain transfer involves H/D abstraction from the monomer, a primary KIE would be observed, leading to a much higher activation barrier for the deuterated species.
Rate Constant (ktr)k_tr,HSignificantly lowerA primary KIE would result in a substantially slower rate of chain transfer for MMA-d8.

Kinetic Modeling and Simulation of Deuterated Monomer Polymerization Processes

For the polymerization of MMA-d8, kinetic modeling incorporates the rate constants influenced by the kinetic isotope effects that were estimated using quantum chemical calculations. By simulating the polymerization process with these modified parameters, researchers can predict how deuteration will affect the final polymer properties.

Key aspects explored through kinetic modeling of deuterated systems include:

Molecular Weight Distribution (MWD): The final molecular weight is determined by the relative rates of propagation and termination (or chain transfer). The KIE affects each of these rates differently. Simulations can predict whether the resulting poly(this compound) will have a higher or lower average molecular weight and a broader or narrower polydispersity index (PDI) compared to its non-deuterated counterpart.

Autoacceleration (Gel Effect): In bulk polymerization of MMA, the reaction rate dramatically increases at intermediate conversions due to a decrease in the termination rate constant, a phenomenon known as the gel effect. researchgate.net Kinetic models that account for diffusion-controlled reactions can simulate how the altered dynamics and mobility of the deuterated polymer chains might influence the onset and magnitude of this effect. mdpi.com

Table 3: Simulated Polymerization Outcomes for MMA vs. MMA-d8 Based on Kinetic Modeling
Predicted OutcomeStandard MMA SystemDeuterated MMA-d8 SystemImpact of Kinetic Isotope Effect on Simulation
Monomer Conversion vs. TimeFasterSlowerThe slightly lower propagation rate constant (kp) for MMA-d8 leads to a slower consumption of monomer over time.
Number-Average Molecular Weight (Mn)Model-dependentPotentially higherIf termination is diffusion-controlled and propagation is slightly slower, the kinetic chain length could increase, leading to a higher Mn.
Polydispersity Index (PDI)Model-dependentPotentially alteredChanges in the ratios of propagation, termination, and transfer rates can lead to a broadening or narrowing of the molecular weight distribution.
Onset of Gel EffectSpecific conversionPotentially shiftedThe different diffusion characteristics of deuterated polymer chains could alter the conversion at which the gel effect begins. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Methyl Methacrylate-d8 with high isotopic purity?

  • Methodological Answer : Synthesis typically involves deuterium exchange or catalytic deuteration of methyl methacrylate using deuterated reagents (e.g., D₂O or deuterated acids). For high isotopic purity (>98%), repeated distillation under inert conditions is critical to minimize protium contamination. NMR should confirm deuteration at all eight positions (C-D bonds in the methyl and methacrylate groups) .
  • Key Considerations : Monitor reaction kinetics to avoid incomplete deuteration; use Schlenk-line techniques to exclude moisture, which can reintroduce protium.

Q. How do researchers characterize the isotopic purity of this compound in polymer studies?

  • Methodological Answer : Isotopic purity is validated via ¹H/²H NMR and mass spectrometry. For NMR, the absence of ¹H signals at 5.8 ppm (vinyl protons) and 3.6 ppm (methyl ester) confirms deuteration. Mass spectrometry (e.g., GC-MS) quantifies isotopic abundance by comparing molecular ion peaks (e.g., m/z 142 for d0 vs. m/z 150 for d8) .
  • Data Interpretation : Discrepancies in purity >2% require re-purification via fractional crystallization or column chromatography.

Advanced Research Questions

Q. What experimental parameters influence the tacticity of deuterated poly(this compound), and how can they be optimized for specific applications?

  • Methodological Answer : Tacticity (atactic, isotactic, syndiotactic) is controlled by polymerization conditions. For syndiotactic-rich d8-PMMA:

  • Use low temperatures (−78°C) and anionic initiators (e.g., lithium-based catalysts).
  • Monitor solvent polarity: Polar solvents (THF) favor syndiotactic arrangements .
    • Data Contradiction Analysis : If unexpected tacticity arises, verify initiator purity via ICP-OES and solvent dryness via Karl Fischer titration.

Q. How can discrepancies in NMR data arising from incomplete deuteration be resolved in this compound studies?

  • Methodological Answer : Residual protium signals in ²H NMR may indicate:

  • Incomplete deuteration during synthesis → Optimize reaction time/temperature.
  • Post-synthesis contamination → Store monomers under argon and use deuterated solvents.
    • Advanced Validation : Combine cross-polarization magic-angle spinning (CP/MAS) NMR with isotopic dilution experiments to distinguish between synthesis errors and contamination .

Experimental Design & Data Analysis

Q. How does deuteration impact the glass transition temperature (Tg) of poly(this compound) compared to non-deuterated analogs?

  • Methodological Answer : Deuteration increases Tg by 3–5°C due to stronger C-D bonds, altering polymer chain mobility. Measure Tg via differential scanning calorimetry (DSC) at 10°C/min heating rates.
  • Statistical Approach : Compare triplicate DSC runs using ANOVA to confirm significance (p < 0.05). Report standard deviations to address variability .

Q. What strategies mitigate isotopic scrambling during copolymerization of this compound with hydrogenated monomers?

  • Methodological Answer : Use low-temperature (<50°C) free-radical polymerization with deuterated initiators (e.g., AIBN-d6). Analyze copolymer composition via ¹³C NMR to detect scrambling (e.g., unexpected ¹H signals in deuterated segments) .
  • Ethical Note : Disclose scrambling risks in publications to ensure reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl methacrylate-d8
Reactant of Route 2
Reactant of Route 2
Methyl methacrylate-d8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.